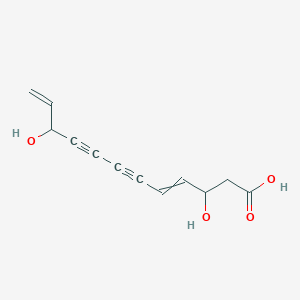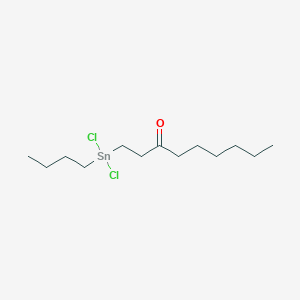
3-Nonanone, 1-(butyldichlorostannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonanone, 1-(butyldichlorostannyl)- is an organotin compound with the molecular formula C13H26Cl2OSn. This compound is characterized by the presence of a butyldichlorostannyl group attached to the third carbon of nonanone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanone, 1-(butyldichlorostannyl)- typically involves the reaction of 3-nonanone with butyltin trichloride (BuSnCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
3-Nonanone+BuSnCl3→3-Nonanone, 1-(butyldichlorostannyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Nonanone, 1-(butyldichlorostannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyldichlorostannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nonanone, 1-(butyldichlorostannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Nonanone, 1-(butyldichlorostannyl)- involves the interaction of the butyldichlorostannyl group with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes and other proteins, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nonanone: A simple ketone with the molecular formula C9H18O.
Butyltin trichloride (BuSnCl3): An organotin compound used in the synthesis of various organotin derivatives.
Uniqueness
3-Nonanone, 1-(butyldichlorostannyl)- is unique due to the presence of both a ketone and an organotin moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
137518-49-1 |
|---|---|
Fórmula molecular |
C13H26Cl2OSn |
Peso molecular |
388.0 g/mol |
Nombre IUPAC |
1-[butyl(dichloro)stannyl]nonan-3-one |
InChI |
InChI=1S/C9H17O.C4H9.2ClH.Sn/c1-3-5-6-7-8-9(10)4-2;1-3-4-2;;;/h2-8H2,1H3;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PKJDPDCTWFTPGU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(=O)CC[Sn](CCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
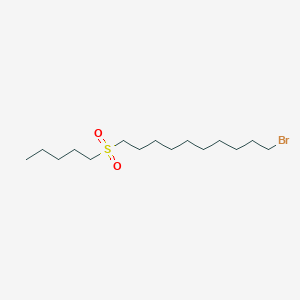
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
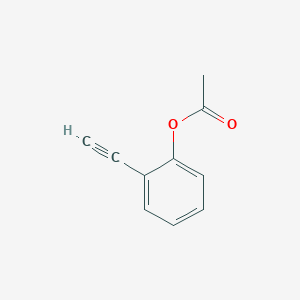
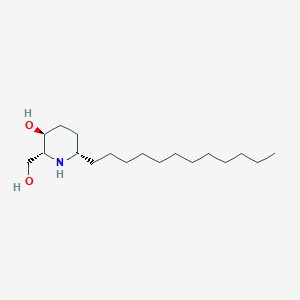
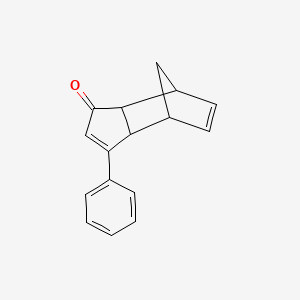
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
